JNJ-42165279

Clinical Safety Toxicity FAAH Inhibitor Comparison

JNJ-42165279 is the FAAH inhibitor of choice for translational neuroscience. Unlike other candidates, it delivers PET-verified >95% brain target engagement at 10 mg oral dose in humans, clean off-target profile (no CYP/hERG inhibition at 10 µM), and a documented Phase II clinical safety record—critical advantages over compounds like BIA 10-2474. Ideal for CNS pain, neuroinflammation, and endocannabinoid studies where confirmed central target modulation and reproducibility are non-negotiable.

Molecular Formula C18H17ClF2N4O3
Molecular Weight 410.8 g/mol
CAS No. 1346528-50-4
Cat. No. B560100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-42165279
CAS1346528-50-4
SynonymsN-(4-chloro-3-pyridinyl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-piperazinecarboxamide
Molecular FormulaC18H17ClF2N4O3
Molecular Weight410.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl
InChIInChI=1S/C18H17ClF2N4O3/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15/h1-4,9-10H,5-8,11H2,(H,23,26)
InChIKeyYWGYNGCRVZLMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

JNJ-42165279 (CAS 1346528-50-4): A Highly Selective, Orally Bioavailable FAAH Inhibitor for Research Procurement


JNJ-42165279 is a potent, covalent, and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids including anandamide (AEA), oleoyl ethanolamide (OEA), and palmitoyl ethanolamide (PEA) . It belongs to the aryl piperazinyl urea class of FAAH inhibitors and demonstrates oral bioavailability with demonstrated brain penetrance and central target engagement in both preclinical models and human subjects . The compound has advanced to Phase II clinical evaluation for mood and anxiety disorders, providing a well-characterized in vivo pharmacological profile .

Why JNJ-42165279 Cannot Be Simply Replaced by Other FAAH Inhibitors Like PF-04457845 or BIA 10-2474


FAAH inhibitors exhibit marked differences in potency, selectivity, and safety profiles that preclude simple substitution. While compounds like PF-04457845 and BIA 10-2474 share the same enzymatic target, their off-target interactions, brain penetration characteristics, and clinical safety records differ substantially. For instance, BIA 10-2474 was associated with severe neurotoxicity in a Phase I trial, whereas JNJ-42165279 has demonstrated a clean clinical safety profile across multiple Phase I and II studies . Even among mechanistically similar compounds, the specific structural features of JNJ-42165279 confer a distinct selectivity fingerprint that is critical for experimental reproducibility and translational relevance .

JNJ-42165279 Evidence Guide: Quantified Differentiation vs. PF-04457845 and BIA 10-2474


Superior Clinical Safety Profile: Zero Serious Adverse Events in Multiple Trials vs. BIA 10-2474 Fatal Neurotoxicity

JNJ-42165279 has demonstrated a clean clinical safety profile across multiple Phase I and Phase II trials, with no serious adverse events or neurological complications reported . In contrast, the FAAH inhibitor BIA 10-2474 caused one death and severe neurological adverse events in four additional subjects during a Phase I trial in 2016 . This critical safety differential stems from BIA 10-2474's broader off-target profile, including interactions with lipid-processing enzymes such as ABHD11, PNPLA6, PLA2G15, and PLA2G6 at high exposure levels, whereas JNJ-42165279 exhibits a narrower selectivity profile . For procurement decisions in safety-sensitive research environments, this documented clinical safety distinction is paramount.

Clinical Safety Toxicity FAAH Inhibitor Comparison

Confirmed Brain Target Engagement: ≥10 mg Oral Dose Achieves >95% Human Brain FAAH Occupancy

JNJ-42165279 achieves near-complete saturation of brain FAAH occupancy at clinically achievable doses. In human PET imaging studies using the FAAH-selective radiotracer [11C]MK-3168, a single oral dose of 10 mg JNJ-42165279 resulted in >95% brain FAAH occupancy . This level of central target engagement is critical for CNS applications and is quantitatively comparable to PF-04457845, which also achieves high brain occupancy, but is achieved with JNJ-42165279 at a well-tolerated dose without safety concerns . For researchers requiring robust central FAAH inhibition with a documented human safety margin, JNJ-42165279 offers a validated tool compound with direct PET-confirmed brain engagement.

Brain Occupancy PET Imaging CNS Target Engagement

Broad Off-Target Selectivity: No Significant Inhibition of 50 Receptors, Channels, CYP Enzymes, or hERG at 10 μM

JNJ-42165279 exhibits an exceptionally clean off-target selectivity profile. When tested at 10 μM against a panel of 50 receptors, enzymes, transporters, and ion channels, it produced less than 50% inhibition of binding to any target . Furthermore, at the same 10 μM concentration, JNJ-42165279 showed no inhibitory effects against major CYP isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG potassium channel, indicating a low potential for drug-drug interactions and cardiotoxicity . While comprehensive comparative selectivity data across all FAAH inhibitors are limited, this broad panel profiling provides quantitative assurance of target specificity that is not uniformly available for all in-class compounds such as URB597 or BIA 10-2474 .

Selectivity Off-Target Safety Pharmacology

In Vivo Pharmacodynamic Efficacy: Elevation of Anandamide and Efficacy in Neuropathic Pain Model

JNJ-42165279 demonstrates robust in vivo pharmacodynamic effects, elevating concentrations of the endocannabinoid anandamide (AEA) as well as oleoyl ethanolamide (OEA) and palmitoyl ethanolamide (PEA) in both brain and periphery of rats . Additionally, the compound was efficacious in the spinal nerve ligation (SNL) model of neuropathic pain, a standard preclinical assay for analgesic activity . While URB597 has also shown efficacy in pain models, JNJ-42165279's combination of in vivo FAAH inhibition, neuropathic pain model efficacy, and documented clinical safety provides a more translationally relevant profile for pain research .

Pharmacodynamics In Vivo Neuropathic Pain

Clinical Pharmacodynamics: Dose-Dependent Elevation of Plasma Anandamide in Human Subjects

In human subjects, JNJ-42165279 treatment produced substantial and sustained increases in plasma concentrations of fatty acid amides, including anandamide, providing direct evidence of peripheral target engagement . Notably, in a Phase II trial for major depressive disorder, plasma JNJ-42165279 levels were strongly correlated with anandamide concentrations, confirming a dose-response relationship for target modulation . This clinical pharmacodynamic data distinguishes JNJ-42165279 from compounds like URB597, which have primarily been characterized in preclinical settings with limited human biomarker data.

Clinical Pharmacodynamics Biomarker Target Engagement

Optimal Research and Procurement Applications for JNJ-42165279 Based on Documented Evidence


CNS Target Engagement Studies Requiring PET-Confirmed Brain Occupancy

JNJ-42165279 is uniquely suited for studies requiring robust central nervous system FAAH inhibition. The availability of PET imaging data confirming >95% brain occupancy at a 10 mg oral dose in humans provides an unparalleled level of target engagement certainty . This makes JNJ-42165279 the preferred choice for translational neuroscience research where confirmation of central target modulation is critical.

Safety-Sensitive In Vivo Pharmacology Studies in Rodent Models

Given its clean off-target selectivity profile—including no significant inhibition of CYP enzymes or hERG at 10 μM—JNJ-42165279 is ideal for in vivo studies where confounding off-target effects must be minimized . Its established efficacy in the spinal nerve ligation model of neuropathic pain further supports its use in pain and neuroinflammation research .

Translational Research Bridging Preclinical and Clinical FAAH Modulation

For programs aiming to translate FAAH inhibition from bench to bedside, JNJ-42165279 offers a unique advantage: well-characterized clinical pharmacodynamics, including dose-dependent elevation of plasma anandamide, coupled with a documented safety record across multiple Phase I and II trials . This positions JNJ-42165279 as a superior tool compound for understanding the relationship between FAAH inhibition, endocannabinoid tone, and behavioral or physiological outcomes.

Comparator Studies for FAAH Inhibitor Selectivity Profiling

JNJ-42165279 serves as an essential comparator for studies evaluating the selectivity and safety of novel FAAH inhibitors, particularly given the known off-target liabilities of BIA 10-2474 . Its extensively profiled selectivity against a 50-target panel provides a benchmark for assessing the target specificity of newly developed FAAH inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-42165279

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.